5-Chloroquinoline
Overview
Description
5-Chloroquinoline is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It serves as a fundamental building block in the synthesis of complex molecules, including those with potential biological activities.
Synthesis Analysis
The synthesis of 5-Chloroquinoline and its derivatives has been explored through various chemical reactions. For instance, new 5-chloro-8-hydroxyquinoline-substituted azacrown ethers show remarkable metal ion selectivity, revealing the compound's versatility in forming complex structures (Bordunov et al., 1996). Another example includes the synthesis of substituted 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines, demonstrating the compound's utility in creating diverse molecular structures with specific properties (Tiwari et al., 2011).
Molecular Structure Analysis
The molecular structure of 5-Chloroquinoline derivatives has been analyzed using various spectroscopic and crystallographic techniques. Studies have characterized these compounds, revealing insights into their structural configurations and the influence of substituents on their chemical behavior (Sarkar et al., 2014).
Chemical Reactions and Properties
5-Chloroquinoline undergoes various chemical reactions that highlight its reactivity and utility in organic synthesis. For example, its involvement in electrodimerization processes and its ability to form complexes with metal ions demonstrate the compound's versatile reactivity and potential applications in materials science and analytical chemistry (Claret et al., 1987).
Physical Properties Analysis
The physical properties of 5-Chloroquinoline, such as its luminescent characteristics and solubility, have been studied in relation to its potential applications in sensing and optical materials. The pH-dependent luminescent properties of metal ion complexes with 5-Chloroquinoline derivatives are of particular interest for developing new chemosensors (Prodi et al., 2001).
Chemical Properties Analysis
The chemical properties of 5-Chloroquinoline, including its reactivity towards different reagents and conditions, have been extensively explored. Its role in the synthesis of novel compounds with antimicrobial and antiviral activities showcases the chemical's potential in medicinal chemistry (Marvadi et al., 2019).
Scientific Research Applications
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- Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Compounds that contain a quinoline core template show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial .
- As a lead structure, quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
- Quinoline motifs are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
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- Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
- There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
- This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
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- Quinoline and its derivatives have been studied for their antiviral properties .
- While it has not been formally studied in pregnancy, it appears safe .
- It was studied to treat COVID-19 early in the pandemic, but these studies were largely halted in the summer of 2020, and the NIH does not recommend its use for this purpose .
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- Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
- There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
- This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
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- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
Safety And Hazards
Future Directions
While specific future directions for 5-Chloroquinoline are not mentioned in the search results, Chloroquine and its derivatives have been repurposed for the treatment of various conditions including HIV, systemic lupus erythematosus, and rheumatoid arthritis . This suggests potential future applications for 5-Chloroquinoline in similar areas.
properties
IUPAC Name |
5-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSRGOVAIOPERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212901 | |
Record name | 5-Chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoline | |
CAS RN |
635-27-8 | |
Record name | 5-Chloroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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